(3R)-3-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
(3R)-3-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chiral compound belonging to the class of benzazepines This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with a methyl group at the 3rd position and a ketone group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable ketone, followed by cyclization using a Lewis acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems helps maintain optimal reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.
Scientific Research Applications
(3R)-3-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- (3R)-3-Propyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Uniqueness
(3R)-3-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific stereochemistry and the presence of a methyl group at the 3rd position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
86791-08-4 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3R)-3-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-6-7-9-4-2-3-5-10(9)12-11(8)13/h2-5,8H,6-7H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
ZVNQUBFSCZFKKA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=CC=CC=C2NC1=O |
Canonical SMILES |
CC1CCC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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